molecular formula C23H29N3O4S B2818717 N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide CAS No. 896279-10-0

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2818717
CAS No.: 896279-10-0
M. Wt: 443.56
InChI Key: ASLLBPMGZCGWDM-UHFFFAOYSA-N
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Description

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide, commonly known as MSOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSOP is a selective antagonist of the glycine receptor, which is a ligand-gated ion channel that plays a crucial role in the regulation of neuronal excitability in the central nervous system.

Scientific Research Applications

Pharmacological Characterization

Research on related compounds, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), highlights their potential in pharmacology, especially as κ-opioid receptor (KOR) antagonists. Such compounds demonstrate high affinity and selectivity for KORs and show potential in treating conditions like depression and addiction disorders, evidenced by their performance in in vivo and in vitro assays (Grimwood et al., 2011).

Structural and Synthetic Chemistry

Studies on compounds such as N1,N2-di(pyridin-4-yl)oxalamide and its derivatives emphasize their role in forming complex structures and networks, as seen in crystallography and synthesis. For example, the formation of a three-dimensional supramolecular architecture through hydrogen bonding interactions in the crystal structure of bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate (Qin et al., 2010) and the use of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides in novel synthetic approaches for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016) are indicative of the structural and functional versatility of these compounds in chemical synthesis and materials science.

Coordination Chemistry

The structural characterization of coordination polymers formed from oxalamide derivatives, as in the case of a Cu(II) coordination polymer from N1,N2-Di(pyridin-4-yl)oxalamide (Kuai et al., 2014), reveals their significance in the study of coordination chemistry. Such research helps in understanding the bonding and structural aspects of metal-ligand interactions, which are crucial in catalyst design and the development of functional materials.

Properties

IUPAC Name

N'-(3-methylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-15-7-5-8-19(13-15)25-23(28)22(27)24-14-20-9-6-10-26(20)31(29,30)21-17(3)11-16(2)12-18(21)4/h5,7-8,11-13,20H,6,9-10,14H2,1-4H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLLBPMGZCGWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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